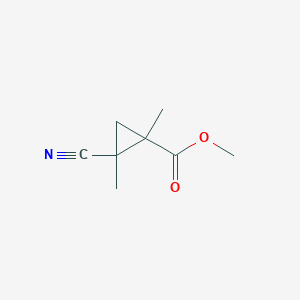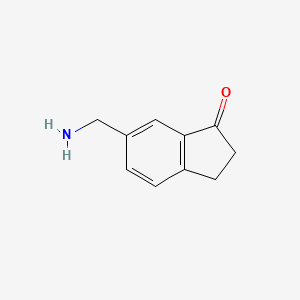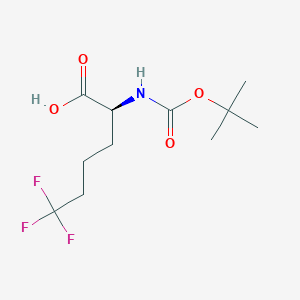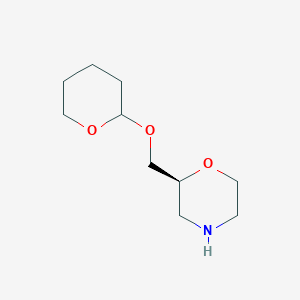![molecular formula C11H12N2O2 B11757630 8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline](/img/structure/B11757630.png)
8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline involves multiple steps, typically starting with the formation of the isoxazole ring followed by the construction of the isoquinoline moiety. Common synthetic routes include:
Cyclization reactions: Utilizing appropriate precursors to form the isoxazole ring.
Methoxylation: Introducing the methoxy group at the desired position.
Hydrogenation: Reducing specific bonds to achieve the tetrahydro form.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
化学反応の分析
8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Reacting with nucleophiles or electrophiles to substitute the methoxy group or other positions on the ring.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed depend on the reaction type and conditions .
科学的研究の応用
8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
類似化合物との比較
8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline can be compared with other isoxazoloisoquinoline derivatives, such as:
3,3a,4,9-Tetrahydroisoxazolo[4,3-g]isoquinoline: Lacks the methoxy group, leading to different chemical properties and reactivity.
8-Hydroxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline: Contains a hydroxy group instead of a methoxy group, affecting its solubility and biological activity.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
8-methoxy-3,3a,4,9-tetrahydro-[1,2]oxazolo[4,3-g]isoquinoline |
InChI |
InChI=1S/C11H12N2O2/c1-14-11-9-5-10-8(6-15-13-10)4-7(9)2-3-12-11/h2-3,8H,4-6H2,1H3 |
InChIキー |
DSJITWLOCCOYPA-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=CC2=C1CC3=NOCC3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(2-methoxyethyl)amine](/img/structure/B11757552.png)
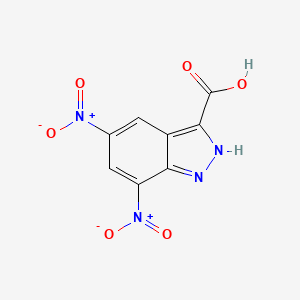
![(4E)-3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)-methylene]isoxazol-5(4H)-one](/img/structure/B11757563.png)
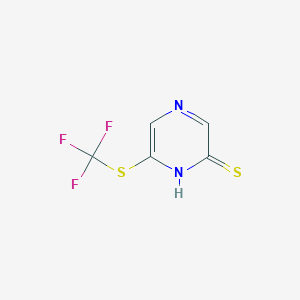

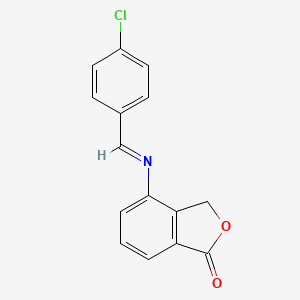
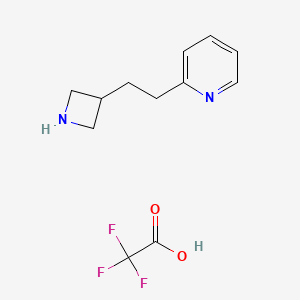
![6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11757603.png)
![((3S,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B11757604.png)
![tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B11757605.png)
